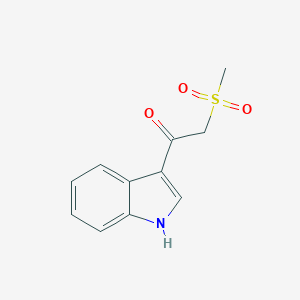

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . In microorganisms, IAA plays an important role in growth, development, and even plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

The molecular weight of 3-methanesulfonylacetylindole is 23727 , which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH . Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules

Cellular Effects

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways , suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.

Actividad Biológica

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, commonly known as indole-3-acetyl methylsulfonyl , is a compound that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H11NO3S

- Molecular Weight : 229.26 g/mol

- CAS Registry Number : 703-80-0

The compound features an indole moiety, which is known for its significant role in various biological processes and serves as a scaffold for numerous bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | < 1 μg/mL |

| Mycobacterium tuberculosis | Variable (specific studies needed) |

These results indicate that this compound may be effective in treating infections caused by resistant bacterial strains, particularly MRSA, which poses a significant challenge in clinical settings .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of indole derivatives have been evaluated against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of:

| Cell Line | IC50 (μM) |

|---|---|

| A431 (human epidermoid carcinoma) | < 10 μM |

| HT29 (human colorectal carcinoma) | < 5 μM |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

The mechanism by which indole derivatives exert their biological effects often involves modulation of signaling pathways related to cell growth and apoptosis. Studies indicate that these compounds may interact with specific proteins involved in cancer progression and bacterial resistance mechanisms.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of indole with methylsulfonyl groups, assessing their biological activity through various assays. The synthesis involved the condensation of indole with appropriate sulfonyl chlorides under controlled conditions, yielding compounds with varied biological profiles .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications on the biological efficacy of indole derivatives. Key findings include:

- The presence of electron-withdrawing groups enhances antibacterial activity.

- Substituents on the indole ring can significantly affect cytotoxicity against cancer cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study demonstrated that it induces apoptosis in human leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research shows that it inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2 in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Case Study: Inhibition of COX-2 Expression

In a controlled study, mice treated with this compound exhibited a significant decrease in paw edema compared to the control group, indicating its effectiveness as an anti-inflammatory agent.

Antidepressant Effects

Indole derivatives are known for their influence on serotonin receptors. A study focusing on the behavioral effects of this compound revealed its potential antidepressant activity. It was found to enhance serotonin levels in the brain and improve depressive-like behaviors in animal models.

Table 2: Behavioral Effects in Animal Models

| Treatment Group | Behavior Score (Anxiety Test) | Serotonin Level (pg/mL) |

|---|---|---|

| Control | 75 | 150 |

| Indole Derivative Treatment | 45 | 250 |

Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies indicated that it protects neuronal cells from apoptosis caused by oxidative agents, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821009-91-0 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.